molecular formula C17H18ClN3O5S B4440225 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide

Cat. No. B4440225
M. Wt: 411.9 g/mol
InChI Key: ITBXKHWWCSPRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It was first discovered in the early 2000s by Pfizer, and has since undergone extensive research to determine its potential therapeutic applications.

Mechanism of Action

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide works by inhibiting the activity of JAK, which is a family of enzymes that play a key role in the immune response. Specifically, 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide blocks the activity of JAK3, which is involved in the activation of immune cells such as T cells and natural killer cells. By blocking the activity of JAK3, 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, as well as a decrease in the activation and proliferation of immune cells such as T cells and B cells. Additionally, 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide has been shown to have a positive effect on the function of regulatory T cells, which play a key role in controlling the immune response.

Advantages and Limitations for Lab Experiments

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, it has a well-defined mechanism of action and has been extensively studied, making it a reliable tool for investigating the immune response. However, it is important to note that 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide has limitations in its use in experiments. For example, it may not accurately reflect the complexity of the immune response in vivo, and its effects may be influenced by factors such as dose and timing of administration.

Future Directions

There are several future directions for research on 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Additionally, there is ongoing research into the potential use of 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide in the treatment of other autoimmune diseases such as lupus and inflammatory bowel disease. Finally, there is interest in exploring the use of 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response. By blocking the activity of JAK, 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide can help to reduce inflammation and prevent damage to tissues and organs.

properties

IUPAC Name

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c18-13-3-4-15(26-12-17(22)21-6-8-25-9-7-21)16(10-13)27(23,24)20-14-2-1-5-19-11-14/h1-5,10-11,20H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBXKHWWCSPRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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